molecular formula C19H36O2 B1584811 Methyl elaidate CAS No. 2462-84-2

Methyl elaidate

Cat. No. B1584811
CAS RN: 2462-84-2
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-UHFFFAOYSA-N
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Description

Methyl elaidate, also known as Methyl trans-9-Octadecenoate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a colorless liquid, insoluble in water but soluble in most organic solvents .


Synthesis Analysis

This compound is synthesized from elaidic acid (trans-octadec-9-enoic acid) and methanol . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The linear formula of this compound is CH3(CH2)7CH=CH(CH2)7COOCH3 . This indicates that it is a long-chain fatty acid ester with a trans double bond.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.49 g/mol . It has a density of 0.871 g/mL at 20 °C . The refractive index is n20/D 1.450 .

Scientific Research Applications

Apoptosis and Cell Cycle Regulation

  • Apoptosis Induction: Linolelaidic acid, a close relative of elaidic acid, exhibits a stronger effect on apoptosis and cell cycle arrest compared to elaidic acid in human umbilical vein endothelial cells (HUVECs). The involvement of lipid rafts in trans fatty acids-induced apoptosis, cell cycle arrest, and inflammation has been demonstrated, providing a scientific basis for the prevention and treatment of cardiovascular disease (Li et al., 2017).

Metabolic Studies

  • Absorption and Metabolism: Research on the metabolism of methyl elaidate in fat-deficient guinea pigs showed little incorporation into glycerides or phospholipids. The methyl ester seemed to be absorbed without complete hydrolysis and deposited in body tissues as the methyl ester, indicating a direct in vivo hydrogenation of elaidic acid to stearic acid (Dhopeshwarkar & Mead, 1962).

Chemical Reactions and Catalysis

  • Self-Metathesis: A kinetic study of the self-metathesis of methyl oleate and this compound revealed that differences in reactivity can be fully explained by propagation parameters. This study is crucial for understanding the chemical reactions involving these compounds (Renom Carrasco et al., 2020).

Anticancer Research

  • Anticancer Potential: this compound, identified as a major compound in the anticancer extract of Moringa oleifera seeds, binds with Bax and MDM2 (p53 inhibitor). This interaction can trigger apoptosis in cancer cells, indicating its potential as an apoptotic agent in cancer treatment (Adebayo, Arsad, & Samian, 2018).

Chromatographic Analysis

  • Separation Techniques: Studies on gas chromatographic separation of cis-trans isomers, such as methyl oleate and this compound, have been conducted to understand the factors contributing to their separation. These studies are significant for analytical methods in lipid research (Ottenstein, Bartley, & Supina, 1976).

Bioconversion Research

  • Bioconversion Processes: Research into the bioconversion of elaidic acid to Δ9-trans-1,18-octadecenedioic acid by Candida tropicalis shows that elaidic acid can be converted through ω-oxidation of the terminal methyl group. This study contributes to our understanding of the metabolic pathways and potential applications of elaidic acid derivatives (Yi & Rehm, 1988).

Oxidation and Photosensitization Studies

  • Effects of Photosensitization: Research on the effects of photosensitization and autoxidation on volatile compounds in elaidic and oleic fatty acids revealed that photosensitization accelerates the formation of volatiles, with significant impacts on their chemical properties (Lee, Chang, & Lee, 2010).

Biochemical Analysis

Biochemical Properties

Methyl elaidate is known to interact with various enzymes, proteins, and other biomoleculesIt is known that the pathogenic effects of TFAs have been attributed to biochemical alterations in cholesterol metabolism and structural changes in biomembranes .

Cellular Effects

This compound has been shown to affect the global DNA methylation profile of cultured cells . It induces a biphasic effect on global DNA methylation in THP-1 cells, i.e., hypermethylation in the 1–50 μM concentration range, followed by hypomethylation up to the 200 μM dose . It also induces a pro-inflammatory and adipogenic transcriptional profile .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It is known to affect the global DNA methylation profile of cells, which can lead to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to induce global DNA hypermethylation in cell culture and in mice, suggesting that it may exert long-term effects on the epigenome following exposure .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in the context of maternal exposure. Maternal supplementation of this compound in utero or via breast milk induced global adipose tissue DNA hypermethylation in the progeny, detectable postnatally at the age of 3 months .

Metabolic Pathways

It is known that TFAs, including this compound, have been linked to pathologies such as cardiovascular disease, diabetes, and obesity, suggesting that they may interact with key metabolic pathways .

properties

IUPAC Name

methyl (E)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
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InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC
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Molecular Formula

C19H36O2
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DSSTOX Substance ID

DTXSID9062435, DTXSID40883778
Record name 9-Octadecenoic acid, methyl ester
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Molecular Weight

296.5 g/mol
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Physical Description

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]
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CAS RN

1937-62-8, 67762-38-3, 2462-84-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact mechanism of action is still under investigation, in silico studies suggest that methyl elaidate can bind to the active sites of both Bax and MDM2 proteins. [] Bax is a pro-apoptotic protein, meaning it promotes programmed cell death. MDM2, on the other hand, inhibits p53, a tumor suppressor protein that can trigger apoptosis. [] Therefore, by binding to Bax and MDM2, this compound could potentially activate the apoptotic pathway in cancer cells and inhibit their growth.

A: * Molecular formula: C19H36O2* Molecular weight: 296.49 g/mol* Spectroscopic Data: this compound shows a distinct infrared absorption band at 10.3 µm due to the C-H deformation around the trans double bond. [] This characteristic peak is used for its quantification in mixtures using infrared spectroscopy.

A: Molecular docking simulations have been employed to investigate the binding interactions of this compound with target proteins like Bax and MDM2. [] These simulations provide insights into the potential binding affinities and modes of interaction. Further computational studies, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, could offer a deeper understanding of its pharmacological properties.

A: The trans configuration of the double bond in this compound significantly influences its reactivity and biological activity compared to its cis isomer, methyl oleate. [, , ] For instance, this compound exhibits different hydrogenation behavior and interaction with enzymes compared to methyl oleate. [, ] Furthermore, the presence of the methyl ester group is crucial for its biological activity, as evidenced by the lack of stimulatory effects observed with this compound compared to elaidic acid on the Ca2+-ATPase enzyme. []

A: Early research on this compound focused on understanding its role in lipid metabolism and comparing its properties with its cis isomer, methyl oleate. [, ] Studies investigated its absorption, distribution, and potential for hydrogenation in vivo. [, ] More recently, research has explored its potential as an anticancer agent due to its observed interactions with proteins involved in apoptosis. []

A: this compound's applications extend beyond the biomedical field. As a FAME, it plays a role in food science and renewable energy research. Its presence in partially hydrogenated vegetable oils and its impact on the properties of biodiesel are active research areas. [, , ] Furthermore, its use as a model compound in catalysis research highlights its relevance in chemical sciences. [, ]

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